B1576738 Pseudhymenochirin-1Pb

Pseudhymenochirin-1Pb

Cat. No.: B1576738
Attention: For research use only. Not for human or veterinary use.
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Description

Pseudhymenochirin-1Pb (Ps-1Pb) is a host-defense peptide isolated from the skin secretions of the frog Pseudhymenochirus merlini (Pipidae family). Its primary sequence is IKIPSFFRNILKKVGKEAVSLIAGALKQS, characterized by a high proportion of hydrophobic and cationic residues, which contribute to its amphipathic α-helical conformation in membrane-mimetic environments . Ps-1Pb exhibits broad-spectrum antimicrobial activity against multidrug-resistant Gram-positive and Gram-negative bacteria, with reported minimum inhibitory concentrations (MICs) ranging from 1.56 to 12.5 μM . Additionally, it demonstrates potent cytotoxicity against human tumor cell lines (e.g., breast, lung, and colon cancers) at low micromolar concentrations (IC₅₀: 1–10 μM) . Ps-1Pb also displays immunomodulatory properties, suppressing anti-inflammatory cytokines (IL-10 and IL-6) while enhancing pro-inflammatory IL-23 production in macrophages .

Properties

bioactivity

Gram+ & Gram-,

sequence

IKIPSFFRNILKKVGKEAVSLIAGALKQS

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Clinical Implications

  • Mechanistic Studies: Ps-1Pb disrupts microbial membranes via carpet model mechanisms, while its insulinotropic activity involves intracellular Ca²⁺ mobilization and KATP-independent pathways .
  • Analogue Development : Substitutions at positions 8 (Arg→D-Arg) and 17 (Glu→Lys) in Ps-1Pb reduce cytotoxicity by destabilizing α-helical domains, offering a blueprint for safer peptide therapeutics .
  • Synergistic Potential: Ps-1Pa and Ps-1Pb analogues show synergy with conventional antibiotics (e.g., cefazolin) against methicillin-resistant Staphylococcus epidermidis, suggesting combinatorial therapeutic strategies .

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